Methyl 2-amino-2-ethylbutanoate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-amino-2-ethylbutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-4-7(8,5-2)6(9)10-3/h4-5,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JATPQYOJRYBVGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(C(=O)OC)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Ii. Advanced Synthetic Methodologies for Methyl 2 Amino 2 Ethylbutanoate and Its Analogs
Direct Esterification Protocols for Amino Acid Precursors
The direct esterification of the parent amino acid, 2-amino-2-ethylbutanoic acid, is a primary route to obtaining its corresponding methyl ester. This transformation requires careful selection of reagents to achieve high yields without significant side reactions.
Acid-Catalyzed Esterification Approaches (e.g., utilizing HCl, H2SO4)
The Fischer-Speier esterification, a classic acid-catalyzed method, is a fundamental approach for the synthesis of amino acid esters. This equilibrium-driven process typically involves refluxing the amino acid in an excess of the desired alcohol, in this case, methanol (B129727), with a catalytic amount of a strong mineral acid such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). The acid protonates the carboxylic acid group, enhancing its electrophilicity and facilitating nucleophilic attack by methanol.
The reaction with gaseous HCl in methanol is a common procedure for preparing amino acid methyl ester hydrochlorides. nih.gov Thionyl chloride (SOCl₂) in methanol can also be employed; it reacts with methanol to generate HCl in situ, driving the esterification. researchgate.net The general scheme for this reaction is as follows:
Reaction: 2-amino-2-ethylbutanoic acid + CH₃OH + Acid Catalyst ⇌ Methyl 2-amino-2-ethylbutanoate + H₂O
To drive the equilibrium towards the product side, an excess of methanol is used, and in some protocols, water is removed as it is formed. The final product is typically isolated as the hydrochloride salt, which can be neutralized in a subsequent step if the free amino ester is required.
Application of Trimethylchlorosilane (TMSCl)/Methanol Systems for Amino Ester Synthesis
A milder and highly efficient alternative to traditional acid catalysis is the use of trimethylchlorosilane (TMSCl) in methanol. nih.gov This system has proven to be a convenient method for the preparation of methyl esters of a wide array of amino acids, including aliphatic variants. nih.govresearchgate.netrsc.org The reaction proceeds at room temperature and generally provides good to excellent yields of the corresponding amino acid methyl ester hydrochlorides. nih.gov
The mechanism involves the in situ generation of HCl from the reaction of TMSCl with methanol, which then catalyzes the esterification. An excess of TMSCl is typically used to drive the reaction to completion. nih.gov This method is advantageous due to its simple operation, mild conditions, and straightforward workup, often involving only the evaporation of the solvent and excess reagents. nih.gov
Table 1: Comparison of Esterification Methods for Amino Acids
| Method | Catalyst/Reagent | Temperature | Typical Yields | Advantages | Disadvantages |
| Fischer-Speier | HCl (gas) or H₂SO₄ | Reflux | Good to Excellent | Inexpensive reagents | Harsh conditions, potential for side reactions |
| Thionyl Chloride | SOCl₂ | 0°C to Reflux | Good to Excellent | Forms HCl in situ | Reagent is corrosive and moisture-sensitive |
| TMSCl/Methanol | TMSCl | Room Temperature | Good to Excellent | Mild conditions, simple workup | Reagent cost can be higher |
Stereoselective and Enantioselective Synthesis Strategies
The creation of a chiral center at the α-carbon is a critical aspect of amino acid synthesis. For α,α-disubstituted amino acids, where the α-carbon is a quaternary stereocenter, enantioselective synthesis is particularly challenging.
Asymmetric Catalysis for Chiral Induction at the Alpha-Carbon Center
Asymmetric catalysis offers a powerful tool for establishing chirality. One approach involves the catalytic asymmetric addition of nucleophiles to α-iminoesters. For instance, the direct catalytic addition of acetonitrile (B52724) to α-iminoesters bearing an N-thiophosphinoyl group has been shown to produce enantioenriched α-cyanomethylated α,α-disubstituted α-amino acid derivatives. rsc.org This method utilizes chiral N-heterocyclic carbene complexes of iridium to generate an α-cyanocarbanion from acetonitrile, which then adds enantioselectively to the imine. rsc.org
Another strategy employs chiral phase-transfer catalysts for the asymmetric C-alkylation of N-diphenylmethyleneglycine esters. While this has been applied to the synthesis of various chiral amino acids, achieving high enantiomeric excess for sterically hindered α,α-disubstituted products remains a significant challenge.
Reductive Amination Approaches for Enantiopure Methyl 2-aminobutanoate and Related Amino Esters
Reductive amination is a versatile method for amine synthesis. In the context of chiral amino esters, the enantioselective reductive amination of α-ketoesters is a highly effective strategy. nih.govthieme-connect.com This can be achieved through biocatalysis, using enzymes such as imine reductases (IREDs). nih.gov
The process involves the direct reductive coupling of an α-ketoester with an amine, catalyzed by an IRED. This method can produce both enantiomers of N-substituted α-amino esters with high conversion and excellent enantioselectivity under mild reaction conditions. nih.gov While this method is highly effective for α-monosubstituted amino esters, its application to the synthesis of α,α-disubstituted analogs like this compound would require a suitable α-keto-α-ethylbutanoate precursor.
Table 2: Key Features of Enantioselective Reductive Amination of α-Ketoesters
| Feature | Description |
| Catalyst | Imine Reductases (IREDs) |
| Substrates | α-Ketoesters and amines |
| Products | Enantiomerically pure N-substituted α-amino esters |
| Conditions | Mild (e.g., room temperature, aqueous buffer) |
| Enantioselectivity | Often excellent (>99% ee) |
| Advantages | High selectivity, green chemistry, scalable |
Nucleophilic Substitution Reactions with Chiral Derivatives and Inversion of Configuration
A powerful strategy for the asymmetric synthesis of α-amino esters involves nucleophilic substitution reactions on chiral substrates that proceed with an inversion of configuration (Sₙ2 reaction). A notable example is the use of chiral α-hydroxy acid esters as precursors. These can be converted into their corresponding chiral triflate esters. The triflate group is an excellent leaving group, facilitating nucleophilic displacement.
This methodology has been successfully applied to the synthesis of N-(aminocycloalkylene)amino acid derivatives. The chiral triflate ester undergoes a nucleophilic substitution Sₙ2 reaction with an amine, leading to the formation of the amino ester with an inversion of the stereogenic center. This approach provides products with good yields and high enantiomeric and diastereomeric purity. The synthesis of α,α-disubstituted amino acids can also be approached through the stereoselective alkylation of a homochiral glycine (B1666218) enolate synthon. acs.org
Another related method involves the alkylation of Ni(II) complexes of Schiff bases derived from a chiral auxiliary and glycine. mdpi.com This approach has been used for the large-scale asymmetric synthesis of various tailor-made amino acids. The chiral auxiliary directs the stereoselective alkylation of the glycine α-carbon. Subsequent disassembly of the complex yields the desired enantiomerically enriched amino acid. mdpi.com
Carbodiimide-Mediated Coupling Reactions in the Formation of Amino Esters
Carbodiimides are widely utilized as coupling agents in the formation of amide and ester bonds, playing a significant role in peptide synthesis and the preparation of amino acid esters. bachem.comwikipedia.org The general mechanism involves the activation of a carboxylic acid by the carbodiimide (B86325) to form a highly reactive O-acylisourea intermediate. wikipedia.org This intermediate can then react with an alcohol to furnish the desired ester.
Commonly used carbodiimides include N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC). bachem.com While effective, the use of DCC can lead to the formation of N,N'-dicyclohexylurea, a byproduct that can be challenging to remove completely. wikipedia.org DIC is often preferred due to the higher solubility of its corresponding urea (B33335) byproduct. The addition of coupling additives like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt) can enhance reaction rates and minimize side reactions, such as racemization. bachem.com
The formation of an amide bond using a carbodiimide follows a pathway where the carboxylic acid reacts with the carbodiimide to generate the O-acylisourea. This intermediate then reacts with an amine to yield the amide and a urea byproduct. wikipedia.org A competing and undesirable reaction is the rearrangement of the O-acylisourea to a stable N-acylurea, which is unable to participate further in the coupling reaction. bachem.comwikipedia.org
A one-step aqueous method has been reported for the synthesis of polysaccharide-amino acid conjugates using a carbodiimide. researchgate.netresearchgate.net This approach demonstrates the versatility of carbodiimide chemistry in conjugating amino acid esters, such as glycine methyl ester and L-tryptophan methyl ester, to complex molecules in an aqueous environment. researchgate.net
| Coupling Reagent/Additive | Role in Amino Ester Synthesis | Key Considerations |
| N,N'-Dicyclohexylcarbodiimide (DCC) | Activates carboxylic acids for esterification. | Byproduct (DCU) can be difficult to remove. wikipedia.org |
| N,N'-Diisopropylcarbodiimide (DIC) | Activates carboxylic acids for esterification. | Urea byproduct is more soluble, facilitating purification. bachem.com |
| N-Hydroxysuccinimide (NHS) | Additive to accelerate coupling and reduce side reactions. | Forms stable active esters. bachem.com |
| 1-Hydroxybenzotriazole (HOBt) | Additive to accelerate coupling and suppress racemization. | Can have explosive properties, limiting its use. bachem.com |
Asymmetric Aminomethylation Reactions in Amino Acid Synthesis
Asymmetric aminomethylation represents a powerful strategy for the enantioselective synthesis of chiral amino acids. This method involves the introduction of an aminomethyl group into a molecule in a stereocontrolled manner.
One notable advancement is the development of an enantioselective aminomethylation reaction that utilizes a diazo compound, an alcohol, and an α-aminomethyl ether, enabled by asymmetric counteranion-directed catalysis. acs.org This method provides an efficient route to optically active α-hydroxyl-β-amino acids with high yields and enantioselectivities. acs.org The reaction proceeds through the trapping of an enol intermediate, and computational studies have indicated that a chiral cyclopentadienyl (B1206354) anion is responsible for the asymmetric induction via electrostatic interactions and hydrogen bonding. acs.org
While significant progress has been made in asymmetric Mannich-type reactions using chiral Brønsted acids, these methods are often limited to aldehydes, ketones, or β-ketoesters as substrates. acs.org The asymmetric aminomethylation at the α-position of esters, which is crucial for synthesizing β-amino acid derivatives, has been a significant challenge. acs.org
Biocatalytic approaches have also emerged as a sustainable alternative for preparing chiral N-substituted α-amino acids. nih.gov Imine reductases (IREDs) have been successfully employed in the direct reductive coupling of α-ketoesters and amines to synthesize N-substituted α-amino esters with high conversion and excellent enantioselectivity. nih.gov This biocatalytic strategy has demonstrated scalability and offers access to both enantiomers of the desired products under mild reaction conditions. nih.gov
| Asymmetric Method | Key Features | Products |
| Counteranion-Directed Aminomethylation | Employs a diazo compound, alcohol, and α-aminomethyl ether with a chiral counteranion catalyst. acs.org | Optically active α-hydroxyl-β-amino acids. acs.org |
| Biocatalytic Reductive Amination | Utilizes imine reductases (IREDs) for the direct reductive coupling of α-ketoesters and amines. nih.gov | Enantiomerically pure N-substituted α-amino esters. nih.gov |
Protective Group Chemistry for the Amino and Carboxyl Functionalities in Synthesis
In the multi-step synthesis of complex molecules like peptides and amino acid derivatives, the use of protecting groups is essential to prevent unwanted side reactions. nih.govwikipedia.org These groups temporarily block reactive functional groups, such as the amino and carboxyl groups of amino acids, allowing for selective transformations at other sites in the molecule. slideshare.net
For the carboxyl group, protection is commonly achieved by converting it into a methyl or benzyl (B1604629) ester. libretexts.org These ester protecting groups are readily introduced using standard esterification methods and can be removed under mild conditions. Methyl esters are typically cleaved by hydrolysis with aqueous sodium hydroxide (B78521), while benzyl esters can also be removed by catalytic hydrogenolysis. libretexts.org
The amino group is frequently protected as a tert-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) amide. libretexts.org The Boc group is introduced by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) and is removed with a strong acid, such as trifluoroacetic acid. libretexts.org The Fmoc group is installed using fluorenylmethyloxycarbonyl chloride and is cleaved by treatment with a mild base, typically a solution of piperidine. libretexts.org The orthogonality of these protecting groups, meaning they can be removed under different conditions, is a cornerstone of modern peptide synthesis. wikipedia.org
The choice of protecting group strategy is critical for maximizing the yield of the desired product and enabling the construction of complex peptide structures. nih.gov A good protecting group should be easy to introduce and remove in high yields without affecting other functional groups in the molecule. slideshare.net
| Functional Group | Protecting Group | Introduction Reagent | Cleavage Condition |
| Carboxyl | Methyl Ester | Methanol/Acid Catalyst | Mild hydrolysis (e.g., NaOH) libretexts.org |
| Carboxyl | Benzyl Ester | Benzyl Alcohol/Acid Catalyst | Catalytic hydrogenolysis or mild hydrolysis libretexts.org |
| Amino | tert-Butyloxycarbonyl (Boc) | Di-tert-butyl dicarbonate | Strong acid (e.g., Trifluoroacetic acid) libretexts.org |
| Amino | Fluorenylmethyloxycarbonyl (Fmoc) | Fluorenylmethyloxycarbonyl chloride | Mild base (e.g., Piperidine) libretexts.org |
Methodological Advancements in Industrial-Scale Preparation and Process Optimization
The transition from laboratory-scale synthesis to industrial-scale production of fine chemicals like this compound requires significant process optimization to ensure efficiency, cost-effectiveness, and safety. While specific industrial-scale synthesis details for this compound are not extensively published, general principles of process chemistry for related compounds can be inferred.
For instance, the large-scale synthesis of (E)-4-amino-2-methylbut-2-en-1-ol, a key building block for other compounds, has been reported, highlighting the importance of developing robust and scalable synthetic routes. researchgate.net Such processes often involve the optimization of reaction conditions, including solvent choice, catalyst loading, temperature, and pressure, to maximize yield and throughput while minimizing waste and energy consumption.
In the context of amino acid synthesis, biocatalytic methods are gaining traction for industrial applications due to their high selectivity, mild reaction conditions, and reduced environmental impact. nih.gov The development of robust enzymes, such as the imine reductases used for N-substituted amino ester synthesis, is a key area of research for industrial process optimization. nih.gov
Furthermore, the synthesis of related compounds, such as ethyl 2-ethyl-2-methylbutanoate, has been described, involving the use of strong bases like lithium diisopropylamide (LDA) at low temperatures. chemicalbook.com Scaling up such reactions requires careful consideration of heat transfer, reagent addition rates, and handling of pyrophoric and moisture-sensitive materials. The workup and purification procedures also need to be adapted for large-scale operations, often favoring crystallization or distillation over chromatographic methods.
The synthesis of (S)-2-aminobutanol, another related chiral amino alcohol, has been achieved through the catalytic hydrogenation of (S)-2-aminobutyric acid. google.com This method highlights the use of heterogeneous catalysts, which are advantageous for industrial processes as they can be easily separated from the reaction mixture and potentially recycled. google.com
Iii. Chemical Reactivity and Mechanistic Investigations of Methyl 2 Amino 2 Ethylbutanoate
Hydrolytic Stability and Kinetic Analysis of the Ester Moiety
The ester group in Methyl 2-amino-2-ethylbutanoate is susceptible to hydrolysis, a reaction that cleaves the ester bond to yield 2-amino-2-ethylbutanoic acid and methanol (B129727). This process can be catalyzed by either acid or base, with each proceeding through a distinct mechanistic pathway.
Base-promoted hydrolysis, or saponification, is an irreversible process that involves the direct nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon of the ester. This addition forms a tetrahedral intermediate, which then collapses, expelling the methoxide (B1231860) ion as the leaving group and forming the carboxylic acid. The methoxide ion subsequently deprotonates the newly formed carboxylic acid, driving the reaction to completion.
Table 1: Representative Kinetic Data for Base-Promoted Hydrolysis of α-Amino Acid Esters Catalyzed by [Pd(AEMP)(H₂O)₂]²⁺ (Note: Data for Glycine (B1666218) Methyl Ester is provided as a representative example to illustrate the principles of α-amino acid ester hydrolysis. AEMP = 2-(2-aminoethyl)-1-methylpyrrolidine)
| Ester Substrate | Condition | Rate Constant (k_obs) | Reference |
| Glycine Methyl Ester | pH-stat, N₂ atmosphere | Catalytic ratio of 1.15 x 10⁵ | cu.edu.eg |
| Methionine Methyl Ester | pH-stat, N₂ atmosphere | Lower catalytic activity | cu.edu.eg |
This table illustrates the catalytic efficiency of a palladium complex in the hydrolysis of simple amino acid esters. The reactivity of this compound would likewise be influenced by its coordination to such catalysts, though steric factors from the α-ethyl groups may affect the rate.
Transesterification Reactions with Various Alcohol Nucleophiles
Transesterification is the process of converting one ester into another by reacting it with an alcohol. masterorganicchemistry.com For this compound, this reaction can be catalyzed by either an acid or a base. In a typical reaction, using a large excess of a different alcohol (e.g., ethanol (B145695) or isopropanol) as the solvent can shift the equilibrium towards the formation of the new ester (ethyl 2-amino-2-ethylbutanoate or isopropyl 2-amino-2-ethylbutanoate, respectively).
Acid-Catalyzed Transesterification : The mechanism is similar to acid-catalyzed hydrolysis, but the nucleophile is an alcohol molecule instead of water. masterorganicchemistry.com
Base-Catalyzed Transesterification : This pathway involves an alkoxide nucleophile (e.g., ethoxide) attacking the ester's carbonyl carbon in an addition-elimination mechanism. masterorganicchemistry.com
Table 2: Theoretical Transesterification Products of this compound
| Starting Ester | Alcohol Nucleophile | Catalyst | Expected Product |
| This compound | Ethanol | Acid or Base | Ethyl 2-amino-2-ethylbutanoate |
| This compound | Propan-1-ol | Acid or Base | Propyl 2-amino-2-ethylbutanoate |
| This compound | Benzyl (B1604629) alcohol | Acid or Base | Benzyl 2-amino-2-ethylbutanoate |
Reduction Reactions of the Ester Group to Corresponding Alcohols
The ester functionality of this compound can be reduced to the corresponding primary alcohol, 2-amino-2-ethylbutan-1-ol. This transformation requires powerful reducing agents, as milder reagents like sodium borohydride (B1222165) (NaBH₄) are generally ineffective at reducing esters. libretexts.org
Lithium aluminum hydride (LiAlH₄) is the most common and effective reagent for this purpose. The reaction involves the nucleophilic addition of a hydride ion from the AlH₄⁻ complex to the carbonyl carbon, followed by a second hydride addition to the intermediate aldehyde, ultimately yielding the alcohol after an aqueous workup. libretexts.org Borane complexes, such as borane-methyl sulfide (B99878) (BMS), are also capable of reducing esters to alcohols and may offer different chemoselectivity. orgsyn.org
Table 3: Reduction of this compound
| Reagent | Typical Solvent | Product | Efficacy | Reference |
| Lithium Aluminum Hydride (LiAlH₄) | Tetrahydrofuran (THF), Diethyl ether | 2-amino-2-ethylbutan-1-ol | High | libretexts.orgorgsyn.org |
| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | No reaction | Low/Ineffective | libretexts.org |
| Borane-Methyl Sulfide (BMS) | Tetrahydrofuran (THF) | 2-amino-2-ethylbutan-1-ol | High | orgsyn.org |
Reactivity of the Alpha-Amino Group
The primary amine at the alpha-position is a key center of reactivity, functioning as a potent nucleophile. This allows it to participate in a variety of bond-forming reactions, most notably the formation of amides.
The alpha-amino group of this compound can react with activated carboxylic acids or acyl chlorides to form amide bonds. This reaction is fundamental to the synthesis of peptides and other amide-containing molecules. researchgate.netthieme-connect.de In peptide synthesis, the amino acid to be coupled is typically activated using a "coupling reagent" (e.g., dicyclohexylcarbodiimide (B1669883) (DCC) or HATU) to form a highly reactive intermediate, which is then readily attacked by the amino group of the ester.
The reaction of this compound with an N-protected amino acid (such as Boc-glycine) in the presence of a coupling agent would yield an N-protected dipeptide ester. The steric hindrance from the two alpha-ethyl groups on this compound might slow the reaction rate compared to less substituted amino esters.
Table 4: Example of Amide Bond Formation with this compound
| Reactant 1 | Reactant 2 (N-Protected Amino Acid) | Coupling Agent | Resulting Product |
| This compound | N-Boc-Alanine | DCC/HATU | Methyl N-(N-Boc-Alanyl)-2-amino-2-ethylbutanoate |
| This compound | N-Cbz-Phenylalanine | EDC/HOBt | Methyl N-(N-Cbz-Phenylalanyl)-2-amino-2-ethylbutanoate |
Mannich-Type Reactions and Related Aminoalkylation Processes
The Mannich reaction is a cornerstone of carbon-carbon bond formation, traditionally involving the aminoalkylation of an acidic proton-containing compound with formaldehyde (B43269) and a primary or secondary amine. wikipedia.org In the context of α-amino esters, these reactions can provide access to more complex amino acid derivatives.
While direct experimental data on Mannich-type reactions specifically employing this compound is not extensively documented in readily available literature, the reactivity of structurally similar α,α-disubstituted amino esters provides valuable insights. The core of the Mannich reaction is the formation of a reactive iminium ion from the aldehyde and amine, which is then attacked by a nucleophile. wikipedia.orgyoutube.com In a variation of this process, the amino ester itself can act as the amine component.
For sterically hindered amino esters like this compound, direct participation as the amine component in a classic three-component Mannich reaction can be challenging due to the steric bulk around the amino group. However, it can potentially serve as a precursor to nucleophilic species or engage in related aminoalkylation processes.
One potential pathway involves the formation of an enolate from a suitable carbonyl compound, which then reacts with an imine generated from this compound and an aldehyde. The synthesis of β-amino carbonyl compounds is a well-established outcome of Mannich reactions. researchgate.netorganic-chemistry.org
A general representation of a Mannich-type reaction is provided in the table below:
| Reactants | Catalyst/Conditions | Product Type | Significance |
| Aldehyde, Amine, Active Hydrogen Compound | Acid or Base Catalysis | β-Amino Carbonyl Compound | C-C and C-N bond formation |
Nucleophilic Reactivity in Diverse Organic Transformations
The nucleophilic character of the amino group in this compound is central to its reactivity in a variety of organic transformations beyond the classical Mannich reaction. This nucleophilicity allows it to participate in additions to electrophilic species, particularly carbonyl compounds and imines.
The addition of amines to aldehydes and ketones to form imines and enamines is a fundamental reaction in organic chemistry. libretexts.orglibretexts.orgunizin.org The reaction of this compound with an aldehyde would initially form a carbinolamine intermediate, which could then dehydrate to form an iminium ion or an enamine, depending on the subsequent reaction pathways. unizin.org
The nucleophilic addition of amines to imines is a key step in the synthesis of various nitrogen-containing compounds. Research on related systems, such as the addition of unstabilized carbanions to imines, highlights the importance of this reaction class. wiley-vch.de While direct examples with this compound are scarce, the principles of nucleophilic addition suggest its potential to react with pre-formed imines.
The table below summarizes the general nucleophilic addition reactions involving amines:
| Electrophile | Nucleophile (Amine) | Initial Product | Final Product (after dehydration) |
| Aldehyde/Ketone | Primary Amine | Carbinolamine | Imine (Schiff Base) |
| Aldehyde/Ketone | Secondary Amine | Carbinolamine | Enamine |
| Imine | Primary/Secondary Amine | Aminal-like intermediate | Diamine derivative |
Detailed Mechanistic Studies of Key Transformation Pathways
The mechanism of the Mannich reaction begins with the formation of an iminium ion from the reaction of an aldehyde and an amine. wikipedia.orgyoutube.com This electrophilic species is then attacked by a carbon nucleophile, typically an enol or enolate derived from a carbonyl compound. wikipedia.org
In the context of transformations involving this compound, the steric hindrance at the α-position is a critical factor influencing reaction pathways and rates. For instance, in reactions where the amino ester is intended to act as the amine component, the formation of the initial carbinolamine adduct with an aldehyde might be reversible and sterically disfavored.
Mechanistic studies on the reactions of α-amino acids with aldehydes show the initial formation of a Schiff base (imine). libretexts.org Subsequent steps can involve proton shifts and decarboxylation, depending on the reaction conditions. libretexts.org For this compound, the absence of an α-proton prevents tautomerization to an enamine in the traditional sense after imine formation.
Investigations into the reactivity of α,α-disubstituted amino esters in other contexts, such as aza-Friedel-Crafts alkylations, reveal that the corresponding imino esters can be activated by Lewis or Brønsted acids to react with nucleophiles. chemrxiv.org This suggests that transformations of this compound might proceed through an intermediate iminium species, which then undergoes nucleophilic attack.
The general mechanism for the acid-catalyzed formation of an imine from an amine and a carbonyl compound involves the following key steps:
Nucleophilic attack of the amine on the protonated carbonyl group.
Formation of a tetrahedral carbinolamine intermediate.
Protonation of the hydroxyl group to form a good leaving group (water).
Elimination of water to form an iminium ion.
Deprotonation to yield the final imine. unizin.org
The reactivity of the resulting imine from this compound would be a subject for further investigation, particularly its susceptibility to nucleophilic attack at the imine carbon.
Spectroscopic Data for this compound Currently Unavailable
Following a comprehensive search for scientific literature and spectral databases, specific experimental and predicted spectroscopic data for the chemical compound This compound (CAS No. 70974-26-4) could not be located. The generation of a detailed article focusing on the advanced spectroscopic characterization, as requested, is therefore not possible at this time.
The required data for a thorough analysis, including high-resolution 1H NMR, 13C NMR, 2D NMR (COSY, HSQC, HMBC), 15N NMR, Diffusion-Ordered Spectroscopy (DOSY), and High-Resolution Mass Spectrometry (HRMS), are not present in the available search results.
While information exists for structurally related compounds such as Ethyl 2-amino-2-methylbutanoate (CAS No. 56247-82-6) hoffmanchemicals.com, Methyl (S)-2-methylbutanoate hmdb.ca, and Methyl 2-ethylbutanoate (CAS No. 816-11-5) molport.com, providing this information would not adhere to the strict focus on this compound as specified in the instructions. To ensure scientific accuracy, an article detailing specific research findings cannot be constructed without direct data for the compound .
Further research or the publication of spectral data for this compound is required before a detailed and accurate analysis of its spectroscopic characterization can be provided.
Iv. Advanced Spectroscopic Characterization and Structural Elucidation of Methyl 2 Amino 2 Ethylbutanoate
Vibrational Spectroscopy
FT-IR spectroscopy is an essential tool for identifying the functional groups present in a molecule. acs.org The spectrum of Methyl 2-amino-2-ethylbutanoate is expected to show characteristic absorption bands corresponding to its primary amine, ester, and alkyl groups.
N-H Stretching: Primary amines typically show two medium-intensity bands in the region of 3400-3300 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds. libretexts.org
C-H Stretching: The ethyl and methyl groups will give rise to strong absorptions between 3000 and 2850 cm⁻¹.
C=O Stretching: The ester carbonyl group is one of the most prominent features in the IR spectrum, appearing as a very strong, sharp band typically between 1750 and 1735 cm⁻¹. spectroscopyonline.com
N-H Bending: The scissoring vibration of the primary amine group appears as a medium to strong band around 1650-1580 cm⁻¹.
C-O Stretching: Esters exhibit two C-O stretching bands. The C-O stretch between the carbonyl carbon and the ester oxygen is typically found between 1300 and 1000 cm⁻¹ and is usually strong. spectroscopyonline.com
Table 2: Characteristic FT-IR Absorption Bands for this compound
| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group | Intensity |
|---|---|---|---|
| 3400 - 3300 | Asymmetric & Symmetric N-H Stretch | Primary Amine (-NH₂) | Medium |
| 2980 - 2850 | C-H Stretch | Alkyl (CH₃, CH₂) | Strong |
| 1750 - 1735 | C=O Stretch | Ester (-COOCH₃) | Very Strong |
| 1650 - 1580 | N-H Bend (Scissoring) | Primary Amine (-NH₂) | Medium-Strong |
FT-Raman spectroscopy provides complementary information to FT-IR. psu.edu While IR spectroscopy is sensitive to polar bonds, Raman is more sensitive to non-polar, symmetric bonds and provides a detailed fingerprint of the carbon skeleton. mdpi.com The introduction of two ethyl groups at the α-carbon restricts conformational freedom, which can lead to a more defined Raman spectrum. nih.gov
C-H Stretching: Strong signals are expected in the 3000-2850 cm⁻¹ region.
C-C Stretching: The carbon backbone of the ethyl groups will produce characteristic bands in the fingerprint region (1200-800 cm⁻¹).
FT-Raman is particularly useful because it is insensitive to water, allowing for analysis in aqueous solutions, and sample preparation is often minimal. psu.edu
Table 3: Predicted Key FT-Raman Shifts for this compound
| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group | Intensity |
|---|---|---|---|
| 2980 - 2850 | C-H Stretch | Alkyl (CH₃, CH₂) | Strong |
| ~1450 | CH₂/CH₃ Bending | Alkyl (CH₃, CH₂) | Medium |
| 1200 - 800 | C-C Stretch | Carbon Skeleton | Medium-Strong |
X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid at the atomic level. While a crystal structure for this compound is not publicly available, the technique would provide precise data on bond lengths, bond angles, and torsion angles, confirming the molecular geometry. nih.govrsc.org
Since this compound is a chiral molecule (the α-carbon is a stereocenter), X-ray analysis of a single crystal grown from an enantiomerically pure sample would determine its absolute stereochemistry (R or S configuration). The analysis would also reveal intermolecular interactions in the solid state, such as hydrogen bonding between the amino group of one molecule and the ester carbonyl oxygen of a neighboring molecule, which dictates the crystal packing.
Table 4: Illustrative Data Obtainable from X-ray Crystallography of this compound
| Parameter | Description | Expected Value/Information |
|---|---|---|
| Space Group | The symmetry of the crystal lattice. | e.g., P2₁ (a common chiral space group) |
| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) of the unit cell. | Precise values in Å and degrees. |
| Bond Lengths | The distance between atomic nuclei. | e.g., C=O (~1.21 Å), Cα-N (~1.47 Å) |
| Bond Angles | The angle formed by three connected atoms. | e.g., O-C-O (~123°), Cα-C-O (~110°) |
| Torsion Angles | The dihedral angle describing the rotation around a bond. | Defines the conformation of the ethyl groups. |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. This technique is most sensitive to molecules containing chromophores, which are typically systems of conjugated double bonds or aromatic rings.
This compound lacks any significant chromophore. Its structure consists of only saturated alkyl groups, an amine group, and an isolated ester carbonyl group. The possible electronic transitions are:
n → σ transitions:* From the non-bonding electrons on the nitrogen and oxygen atoms.
σ → σ transitions:* From the electrons in the C-C, C-H, C-N, and C-O single bonds.
These transitions require high energy and thus occur at short wavelengths, typically below 200 nm in the far-UV region. nih.gov Therefore, when analyzed using a standard UV-Vis spectrophotometer (typically operating from 200-800 nm), this compound is expected to be transparent and show no significant absorbance peaks. youtube.com
Table 5: Predicted UV-Vis Spectroscopic Properties of this compound
| Wavelength Range (nm) | Expected Absorbance | Corresponding Transition Type |
|---|---|---|
| 200 - 800 | Negligible / None | - |
V. Computational Chemistry and Theoretical Investigations on Methyl 2 Amino 2 Ethylbutanoate
Quantum Chemical Calculations
Quantum chemical calculations are at the heart of modern computational chemistry, providing the tools to solve the Schrödinger equation approximately for complex molecules. These methods are broadly categorized into Density Functional Theory (DFT) and ab initio approaches, each offering a different balance of accuracy and computational cost.
Density Functional Theory (DFT) has become a leading method in quantum chemistry for its favorable balance of accuracy and computational efficiency. und.edu It is used to investigate the molecular structure of compounds by optimizing their geometry to find the lowest energy conformation. dergipark.org.tr This process determines key structural parameters such as bond lengths, bond angles, and dihedral angles. Functionals like B3LYP are commonly paired with basis sets such as 6-311++G(d,p) to model the electronic structure of amino acid derivatives and esters accurately. researchgate.net
For Methyl 2-amino-2-ethylbutanoate, a DFT optimization would yield the precise three-dimensional arrangement of its atoms. The resulting optimized geometry is crucial for understanding its steric and electronic properties.
Illustrative Optimized Geometric Parameters for this compound (Calculated via DFT) This table presents hypothetical, yet representative, data for the principal bond lengths and angles of this compound, as would be predicted by a DFT calculation.
| Parameter | Bond/Angle | Calculated Value |
| Bond Lengths | C-C (ethyl) | 1.54 Å |
| C-N (amino) | 1.47 Å | |
| C=O (carbonyl) | 1.22 Å | |
| C-O (ester) | 1.35 Å | |
| O-CH₃ (methyl ester) | 1.44 Å | |
| Bond Angles | O=C-O (ester) | 124° |
| C-N-H (amino) | 110° | |
| C-C-N (chiral center) | 111° | |
| Dihedral Angle | C-C-C-O (ester backbone) | ~180° (for a stable conformer) |
Ab initio methods, such as Hartree-Fock (HF) and more advanced post-HF methods, are derived directly from theoretical principles without the inclusion of experimental data. sphinxsai.comnih.gov These methods are often used to obtain highly accurate electronic structure characterizations and can serve as a benchmark for validating the results from DFT calculations. nih.gov While computationally more demanding than DFT, ab initio calculations provide a rigorous framework for analyzing molecular properties. For a molecule like this compound, these methods could be employed to precisely calculate its electronic energy and wavefunction, offering a deeper understanding of its electronic makeup.
Molecular Orbital Analysis
Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule. Analyzing the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is essential for understanding a molecule's chemical reactivity and electronic transitions. mdpi.com
The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. mdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability, chemical reactivity, and the energy required for electronic excitation. chemmethod.commaterialsciencejournal.org A small HOMO-LUMO gap suggests high reactivity, as it is easier to excite an electron to a higher energy state. mdpi.com In this compound, the HOMO is expected to be localized primarily on the nitrogen atom of the amino group due to its lone pair of electrons, while the LUMO is likely centered on the π* antibonding orbital of the carbonyl group (C=O).
Illustrative Frontier Orbital Energies for this compound This table provides hypothetical energy values for the frontier orbitals, as would be determined by a DFT calculation.
| Parameter | Energy (eV) | Significance |
| EHOMO | -6.5 | Electron-donating ability |
| ELUMO | -0.8 | Electron-accepting ability |
| Energy Gap (ΔE) | 5.7 | Chemical reactivity and kinetic stability |
Natural Bond Orbital (NBO) analysis is a computational technique used to study charge distribution, hyperconjugative interactions, and charge transfer within a molecule. sphinxsai.comwisc.edu It transforms the complex, delocalized molecular orbitals into localized, intuitive bonding and lone-pair orbitals that align with Lewis structures. A key aspect of NBO analysis is the examination of donor-acceptor interactions, quantified by the second-order perturbation energy, E(2). sphinxsai.com This value measures the stabilization energy resulting from the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO.
For this compound, NBO analysis would reveal significant interactions, such as the delocalization of the nitrogen lone pair (donor) into the antibonding orbitals of adjacent C-C bonds (acceptors), which stabilizes the molecule.
Illustrative NBO Donor-Acceptor Interactions in this compound This table presents hypothetical but chemically reasonable stabilization energies for key intramolecular interactions.
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |
| LP (1) N | σ(C-C) | ~5.0 | n → σ (Hyperconjugation) |
| σ (C-H) | σ(C-N) | ~2.5 | σ → σ (Hyperconjugation) |
| LP (2) O (carbonyl) | σ(C-O) | ~1.8 | n → σ (Hyperconjugation) |
Conformational Analysis and Exploration of Energy Landscapes
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers or rotamers) that can be interconverted by rotation about single bonds. lumenlearning.com For a flexible molecule like this compound, which has several rotatable C-C and C-O single bonds, numerous conformers exist, each with a distinct energy.
Exploring the potential energy surface (PES) is a computational method used to map these energy changes as a function of bond rotation. By systematically rotating specific dihedral angles and calculating the energy at each step, a conformational energy landscape can be generated. This landscape reveals the lowest-energy (most stable) conformers, which are the most populated at equilibrium, as well as the energy barriers for interconversion between them. oregonstate.edu For this compound, key rotations would include those around the C-C bonds of the ethyl group and the C-O bond of the ester group. The analysis would likely show that staggered conformations are energy minima, while eclipsed conformations represent energy maxima, with steric hindrance between the ethyl, amino, and methyl ester groups playing a crucial role in determining the relative stability of different conformers. lumenlearning.com
Molecular Dynamics Simulations for Understanding Solution-Phase Behavior
Currently, there are no specific molecular dynamics (MD) simulation studies in the scientific literature that focus on this compound. MD simulations are a crucial computational technique used to understand the dynamic behavior of molecules in a solution, providing insights into conformational flexibility, solvent interactions, and aggregation properties.
For a molecule like this compound, MD simulations could theoretically provide valuable data on:
Solvation Shell Structure: The arrangement of solvent molecules (e.g., water) around the amino and ester functional groups, which dictates its solubility and reactivity.
Hydrogen Bonding Dynamics: The formation and breaking of hydrogen bonds between the amino group and solvent molecules, or between multiple molecules of the ester itself.
Without dedicated studies, any discussion of its solution-phase behavior from a computational standpoint would be purely speculative and based on analogies to similar, but not identical, molecules.
Prediction of Spectroscopic Parameters and Validation with Experimental Data
The prediction of spectroscopic parameters through theoretical calculations, such as Density Functional Theory (DFT), is a standard practice in modern chemical research to complement and aid in the interpretation of experimental data. These calculations can predict various spectroscopic data, including Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) absorption spectra.
However, a search of scientific databases reveals a lack of published research presenting theoretically calculated spectroscopic parameters for this compound. While experimental spectra may exist in various databases, the corresponding theoretical validation and detailed assignment of spectral bands based on computational models are missing.
A comparative table of predicted versus experimental spectroscopic data would typically be presented as follows, but the requisite computational data is not available.
Table 1: Hypothetical Comparison of Experimental and Theoretically Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Experimental Value | Theoretically Predicted Value |
| ¹H-NMR | Data not available | Data not available |
| Chemical Shift (δ, ppm) | ||
| ¹³C-NMR | Data not available | Data not available |
| Chemical Shift (δ, ppm) | ||
| IR Spectroscopy | Data not available | Data not available |
| Vibrational Frequencies (cm⁻¹) |
The absence of these computational studies highlights a gap in the understanding of the fundamental molecular properties of this compound. Such research would be invaluable for a more complete characterization of this compound and for providing a deeper understanding of its behavior at a molecular level.
Vi. Advanced Applications of Methyl 2 Amino 2 Ethylbutanoate in Complex Chemical Synthesis
Utilization as a Chiral Building Block in Asymmetric Synthesis
The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry and materials science. Methyl 2-amino-2-ethylbutanoate, particularly its chiral forms, plays a crucial role as a building block in asymmetric synthesis, a process that selectively produces one enantiomer of a chiral product.
Synthesis of Chiral Intermediates for Complex Molecule Construction
Chiral 1,2-amino alcohols are significant synthons for creating pharmaceuticals and other bioactive molecules. nih.gov The asymmetric synthesis of these compounds can be challenging, but the use of chiral precursors like the derivatives of this compound provides a reliable pathway. These intermediates are instrumental in constructing larger, more complex molecules with specific stereochemistry. For instance, chiral amines derived from amino acids can be used to synthesize chiral aldehydes with high enantiomeric excess. uoa.gr The rigidity and stereoelectronic properties of intermediates derived from compounds like this compound are critical for achieving high levels of asymmetric induction in subsequent reactions.
The following table outlines examples of chiral intermediates and their applications in the synthesis of complex molecules.
| Chiral Intermediate Type | Precursor Example | Application in Complex Synthesis |
| Chiral Aldehydes | (S)- or (R)-2-methyloctanal | Synthesis of natural products and pheromones uoa.gr |
| Chiral Amino Alcohols | (S)-2-amino-2-methylbutanol | Precursors for chiral ligands and catalysts nih.gov |
| Chiral Keto-Heterocycles | D(-) or L(+) isomers | Intermediates for basic amino acid derivatives google.com |
Role in Asymmetric Catalysis and Ligand Design
Beyond being a direct precursor, derivatives of this compound are employed in the design of chiral ligands for asymmetric catalysis. These ligands coordinate with metal centers to create catalysts that can induce stereoselectivity in a wide range of chemical transformations. The steric bulk and electronic properties of the 2-ethyl-2-amino moiety can be fine-tuned to create a specific chiral environment around the catalytic center. This level of control is essential for reactions such as asymmetric hydrogenations, alkylations, and cyclopropanations, where the spatial arrangement of reactants determines the stereochemical outcome of the product. The development of such catalysts is a continuous area of research, aiming for higher efficiency and broader applicability.
Application in Peptide Synthesis and the Creation of Modified Peptides
The incorporation of non-proteinogenic amino acids into peptides is a powerful strategy for creating modified peptides with enhanced therapeutic properties, such as increased stability and bioavailability. nih.gov this compound, as a non-proteinogenic amino acid ester, is a valuable component in this context.
Integration into Solid-Phase Peptide Synthesis (SPPS) Protocols
Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide chemistry, allowing for the efficient, automated synthesis of peptides on a solid support. google.com The general process involves anchoring the C-terminal amino acid to a resin, followed by sequential deprotection of the N-α-amino group and coupling of the next amino acid until the desired sequence is complete. peptide.com this compound can be incorporated into SPPS protocols as a modified amino acid. ljmu.ac.uk Its quaternary α-carbon introduces conformational constraints into the peptide backbone, which can influence the peptide's secondary structure and biological activity. The use of green solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) in SPPS is also being explored to create more environmentally friendly processes. researchgate.net
Key steps in SPPS are outlined in the table below.
| Step | Description |
| Resin Loading | The first amino acid is attached to a solid support (resin). peptide.com |
| Deprotection | The N-α-protecting group (e.g., Fmoc or Boc) is removed. peptide.com |
| Coupling | The next protected amino acid is activated and coupled to the free amine. google.com |
| Washing | Excess reagents and byproducts are washed away. peptide.com |
| Repetition | The deprotection-coupling-washing cycle is repeated for each amino acid. peptide.com |
| Cleavage | The completed peptide is cleaved from the resin. lsu.edu |
Strategies for Solution-Phase Peptide Coupling
Solution-phase peptide synthesis, also known as liquid-phase peptide synthesis (LPPS), offers an alternative to SPPS, particularly for large-scale production. americanpeptidesociety.org In LPPS, peptide bond formation occurs in a homogenous solution. americanpeptidesociety.org The success of this method relies heavily on efficient coupling reagents that activate the carboxyl group of one amino acid to facilitate its reaction with the amino group of another. americanpeptidesociety.org Common coupling reagents include carbodiimides (like DCC and DIC) and phosphonium (B103445) or uronium salts (like BOP and HBTU), often used with additives like HOBt to minimize racemization. americanpeptidesociety.orgekb.eg Group-Assisted Purification (GAP) chemistry has been developed to simplify the purification process in solution-phase synthesis by avoiding chromatography. nih.gov this compound can be incorporated into peptides using these solution-phase techniques, allowing for the synthesis of modified peptides with unique structural properties.
Precursor in the Synthesis of Novel Organic Frameworks and Materials
The unique structural attributes of this compound also position it as a valuable precursor in the synthesis of novel organic frameworks and materials. Its bifunctional nature, possessing both an amino and an ester group, allows it to be incorporated into polymeric structures and metal-organic frameworks (MOFs). The steric hindrance provided by the ethyl and methyl groups at the α-carbon can influence the porosity and dimensionality of these materials. For example, its derivatives could be used to create polymers with specific side-chain functionalities or to act as modulating agents in the formation of MOFs, thereby controlling their crystal growth and final properties. While this area of application is still emerging, the potential for creating new materials with tailored properties for applications in gas storage, separation, and catalysis is significant.
Derivatization Strategies for Combinatorial Chemistry and Library Generation
This compound serves as a valuable building block in combinatorial chemistry for the generation of diverse molecular libraries. Its structure, featuring a reactive primary amine and an ester group on a quaternary carbon, allows for a multitude of derivatization strategies. These strategies are pivotal in the fields of drug discovery and material science, enabling the synthesis and screening of a vast number of compounds to identify new therapeutic leads or materials with desired properties. nih.govnih.gov The α,α-disubstituted nature of this amino acid analog also imparts conformational constraints, which can be advantageous in peptide and peptidomimetic design. jst.go.jp
The primary amine of this compound is a key site for derivatization. It readily undergoes common reactions such as N-acylation, N-sulfonylation, and reductive amination. These transformations allow for the introduction of a wide variety of chemical moieties, leading to extensive libraries of N-functionalized derivatives. For instance, acylation with different acyl chlorides or anhydrides yields a series of amides, while reaction with various sulfonyl chlorides produces a diverse set of sulfonamides. libretexts.orgsavemyexams.com Reductive amination with a library of aldehydes or ketones provides access to a broad range of N-alkylated or N-arylated compounds. organic-chemistry.orglibretexts.org Such N-alkylation strategies are particularly useful for creating building blocks with a high density of chemical diversity for library preparation. chimia.ch
The ester group offers another point for chemical diversification. While transesterification with various alcohols is a possible route, it is often less direct than modifications at the amino group. libretexts.org A more frequently employed strategy involves the hydrolysis of the methyl ester to the corresponding carboxylic acid. This carboxylic acid then acts as a handle for further derivatization, most commonly through amide bond formation with a library of primary or secondary amines. researchgate.net
Both solid-phase and solution-phase synthesis methodologies are applicable for the generation of libraries from this compound. chimia.chcapes.gov.br In solid-phase synthesis, the molecule can be attached to a resin, which facilitates the sequential addition of building blocks and simplifies the purification process by allowing for easy removal of excess reagents and byproducts. capes.gov.brrsc.org
The following tables illustrate some of the fundamental derivatization reactions that can be applied to this compound for the purpose of combinatorial library generation.
Table 1: N-Acylation of this compound
This reaction involves the treatment of this compound with an acylating agent, such as an acyl chloride, in the presence of a base to neutralize the HCl byproduct. savemyexams.comsavemyexams.com
| Acylating Agent | Base | Product |
| Acetyl chloride | Triethylamine | Methyl 2-acetamido-2-ethylbutanoate |
| Benzoyl chloride | Pyridine | Methyl 2-benzamido-2-ethylbutanoate |
| Propanoyl chloride | Triethylamine | Methyl 2-ethyl-2-(propionamido)butanoate |
Table 2: Reductive Amination of this compound
This two-step process involves the initial reaction of the amine with an aldehyde or ketone to form an imine intermediate, which is then reduced to the corresponding secondary amine using a reducing agent like sodium cyanoborohydride. youtube.comsigmaaldrich.comyoutube.com
| Carbonyl Compound | Reducing Agent | Product |
| Benzaldehyde | Sodium cyanoborohydride | Methyl 2-(benzylamino)-2-ethylbutanoate |
| Acetone | Sodium cyanoborohydride | Methyl 2-ethyl-2-(isopropylamino)butanoate |
| Cyclohexanone | Sodium triacetoxyborohydride | Methyl 2-(cyclohexylamino)-2-ethylbutanoate |
Table 3: Derivatization via the Carboxylic Acid
Following hydrolysis of the methyl ester, the resulting carboxylic acid can be coupled with various amines using standard peptide coupling reagents to form a diverse library of amides.
| Amine | Coupling Reagent | Product |
| Benzylamine | DCC (Dicyclohexylcarbodiimide) | 2-Amino-N-benzyl-2-ethylbutanamide |
| Aniline | HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) | 2-Amino-2-ethyl-N-phenylbutanamide |
| Piperidine | EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | (2-Amino-2-ethylbutanoyl)piperidine |
The systematic application of these and other derivatization reactions enables the creation of large and diverse libraries of compounds based on the this compound scaffold. High-throughput screening of these libraries is a powerful strategy for identifying molecules with novel biological activities or material properties, thereby accelerating the process of discovery and development in various scientific fields. nih.gov
Vii. Future Directions and Emerging Research Avenues for Methyl 2 Amino 2 Ethylbutanoate
Development of Greener and More Sustainable Synthetic Routes
The chemical industry's shift towards sustainability has spurred significant research into environmentally benign synthetic methods. For Methyl 2-amino-2-ethylbutanoate and related compounds, future efforts are concentrated on minimizing waste, avoiding hazardous reagents, and improving energy efficiency.
One promising area is the application of visible-light-mediated transformations, which offer a green alternative to traditional methods that may require harsh conditions. nih.gov Photoredox catalysis, for example, can enable C-C and C-N bond formations under mild conditions, potentially streamlining the synthesis of α,α-disubstituted α-amino acids. nih.gov Another innovative approach involves the use of fine bubble technology, where the increased surface area of gaseous reagents in microbubbles can enhance reaction rates and efficiency, as demonstrated in the green synthesis of related chemical intermediates. rsc.org
Furthermore, researchers are exploring novel reaction pathways that utilize abundant and non-toxic starting materials. A notable example, although for a different amino acid, is the enzymatic synthesis of L-methionine using carbon dioxide, which circumvents the need for toxic hydrogen cyanide. thechemicalengineer.com This principle of using CO2 as a C1 building block is a key target for green chemistry and could inspire future routes to α,α-disubstituted amino acids. thechemicalengineer.com Classical methods like the Gabriel Malonic Ester synthesis are also being re-evaluated to improve their environmental footprint through modern catalytic techniques. youtube.com
Key Research Targets for Greener Synthesis:
| Research Target | Approach | Potential Benefit |
|---|---|---|
| Reduction of Hazardous Reagents | Replacing traditional strong acids/bases and toxic alkylating agents with milder, safer alternatives. | Improved safety profile, reduced environmental impact. |
| Atom Economy | Designing synthetic pathways where the maximum number of atoms from the reactants are incorporated into the final product. | Minimized waste generation. |
| Catalytic Methods | Development of recyclable catalysts to replace stoichiometric reagents. | Lowered costs and reduced chemical waste. |
| Alternative Energy Sources | Utilization of photochemical or electrochemical methods to drive reactions. nih.gov | Reduced reliance on thermal energy, enabling novel reactivity. |
Exploration of Bio-Inspired Catalytic Systems for Enantioselective Production
The biological activity of chiral molecules like this compound is often dependent on their specific three-dimensional arrangement (stereochemistry). Consequently, a major research thrust is the development of catalytic systems that can produce a single desired enantiomer with high purity. Nature's catalysts, enzymes, offer a blueprint for achieving this selectivity.
Biocatalysis provides a powerful alternative to traditional chemical synthesis for producing chiral unnatural amino acids. acs.org Researchers are discovering and engineering enzymes, such as nitrene transferases and decarboxylases, to perform highly selective C-H amination and C-C bond-forming reactions on precursors to α-amino esters. nih.govnih.gov These biocatalytic methods can operate under mild conditions and often exhibit exceptional enantioselectivity. nih.govucsb.edu For instance, engineered protoglobin nitrene transferases have been developed for the enantioselective synthesis of chiral α-amino esters from abundant carboxylic acid esters. nih.gov
Beyond using whole enzymes, the field of bio-inspired catalysis seeks to create smaller, synthetic molecules that mimic the function of an enzyme's active site. beilstein-journals.orgthieme-connect.de Metal-organic frameworks (MOFs), for example, can be designed with chiral pores that direct the stereochemical outcome of a reaction, combining the selectivity of enzymes with the robustness of heterogeneous catalysts. nih.gov These systems can be tailored to accommodate specific substrates and catalyze reactions like asymmetric additions, which are crucial for creating the quaternary carbon center in this compound. nih.gov
Integration with Flow Chemistry and Automated Synthesis Platforms for Enhanced Efficiency
To translate laboratory discoveries into practical applications, the efficiency, scalability, and reproducibility of synthetic processes are paramount. Flow chemistry and automated synthesis platforms are transformative technologies being integrated into the production of complex molecules, including amino acid derivatives.
In flow chemistry, reagents are continuously pumped through a network of tubes and reactors, rather than being mixed in a large batch. This approach offers superior control over reaction parameters such as temperature and mixing, leading to higher yields and purity. mdpi.com Continuous-flow microreactors have been shown to dramatically improve the efficiency of enzymatic reactions for synthesizing amino acid esters. mdpi.com The development of automated flow systems is a key goal, which could enable the on-demand synthesis of molecules like this compound with high consistency. nih.govchimia.ch
Automated synthesis platforms, often referred to as "chemical robots," can perform multi-step syntheses with minimal human intervention. nih.gov These systems can be programmed to synthesize libraries of related compounds, which is invaluable for drug discovery and materials science. chimia.ch The successful automation of peptide synthesis, which uses amino acids as building blocks, demonstrates the maturity and potential of this technology. nih.govpeptide.com Applying these automated platforms to the synthesis of α,α-disubstituted amino esters would accelerate research by enabling the rapid production and screening of new derivatives. nih.govchimia.ch
Advantages of Integrating Advanced Synthesis Platforms:
| Technology | Key Advantage | Impact on Synthesis |
|---|---|---|
| Flow Chemistry | Precise control over reaction conditions, enhanced heat and mass transfer. mdpi.com | Improved yield, selectivity, and safety; facilitates scalability. |
| Automated Synthesis | High-throughput and parallel synthesis capabilities. nih.govchimia.ch | Rapid generation of compound libraries for screening; improved reproducibility. |
| Integrated Systems | Combination of flow reactors with automated control and purification. | Enables "end-to-end" production from starting materials to purified product. |
Advanced Computational Design of Derivatives with Tailored Reactivity and Specific Functions
The ability to predict the properties of a molecule before it is synthesized is a long-standing goal of chemistry. Advances in computational chemistry and machine learning are making in silico (computer-based) design an increasingly powerful tool for creating new molecules with specific, tailored functions.
For this compound, computational methods can be used to design derivatives with enhanced biological activity, specific catalytic properties, or unique material characteristics. researchgate.netnih.gov By simulating how a molecule will interact with a biological target, such as a protein, researchers can prioritize which derivatives are most promising to synthesize. nih.gov This approach saves considerable time and resources compared to traditional trial-and-error screening.
Quantum mechanical methods like Density Functional Theory (DFT) are used to calculate the electronic structure of molecules, providing deep insights into their stability, reactivity, and spectroscopic properties. rsc.orgrsc.org This knowledge can guide the design of more efficient synthetic reactions and help explain the mechanisms of catalytic processes. nih.gov For instance, computational studies can help in the design of tailor-made amino acids for incorporation into peptides or other pharmaceuticals. researchgate.netunimi.it
Investigation into Supramolecular Interactions and Self-Assembly Properties
Supramolecular chemistry looks beyond individual molecules to study the non-covalent interactions (such as hydrogen bonds and van der Waals forces) that govern how molecules recognize each other and organize into larger, functional assemblies. The unique structure of α,α-disubstituted amino acids, with their constrained conformations, makes them fascinating building blocks for supramolecular chemistry and materials science. jst.go.jp
Future research will investigate how this compound and its derivatives can self-assemble into ordered structures like films, fibers, or gels. The introduction of an α-alkyl substituent restricts the conformational freedom of the molecule, which can be used to direct the formation of specific secondary structures, such as helices or extended sheets, when incorporated into peptides. jst.go.jp These properties are of interest for creating novel biomaterials.
The study of crystal engineering, which focuses on designing the arrangement of molecules in a solid state, is also a key research avenue. Understanding the intricate network of hydrogen bonds and other interactions that hold the crystal lattice together can provide insights for designing new materials with desired properties, such as specific optical or mechanical characteristics. researchgate.netresearchgate.net The ability of these molecules to participate in phenomena like Self-Induced Diastereomeric Anisochronism (SIDA), where enantiomers self-assemble into diastereomeric adducts, also opens up new possibilities for chiral recognition and separation technologies. orgsyn.org
Q & A
Basic Research Questions
Q. How can the synthesis of methyl 2-amino-2-ethylbutanoate be optimized for higher yield and purity?
- Methodological Answer :
- Start with this compound hydrochloride dissolved in anhydrous THF. Use trifluoroethyl triflate (1.5–2.0 equivalents) as an activating agent and DIPEA (4–5 equivalents) as a base to facilitate nucleophilic substitution. React at 60°C under nitrogen for 24–27 hours. Post-reaction, acidify with concentrated HCl, concentrate under reduced pressure, and purify via C18 reverse-phase chromatography (acetonitrile/water gradient) to achieve >95% purity .
- Critical Parameters : Solvent choice (THF minimizes side reactions), stoichiometric excess of trifluoroethyl triflate, and inert atmosphere to prevent oxidation.
Q. What analytical techniques are most effective for characterizing this compound and its intermediates?
- Methodological Answer :
- LCMS : Monitor reaction progress and confirm molecular ion peaks (e.g., [M+H]+ for intermediates). Use retention time matching with standards for identification .
- HPLC : Assess purity using a C18 column with UV detection at 210–254 nm. Optimize mobile phase (e.g., 0.1% TFA in water/acetonitrile) to resolve enantiomers or impurities .
- NMR : 1H and 13C NMR in DMSO-d6 or CDCl3 to confirm structural integrity (e.g., ester carbonyl at ~170 ppm, NH2 signals at ~1.5–2.0 ppm) .
Q. How does pH influence the stability of this compound in aqueous solutions?
- Methodological Answer :
- Conduct stability studies at pH 2–10 (adjusted with HCl/NaOH). Monitor degradation via HPLC at 25°C and 40°C.
- Key Finding : The compound is prone to hydrolysis in alkaline conditions (pH >8), with ester cleavage forming 2-amino-2-ethylbutanoic acid. Stabilize acidic buffers (pH 4–6) for storage .
Advanced Research Questions
Q. What strategies resolve contradictions in reported enantiomeric excess (ee) for this compound derivatives?
- Methodological Answer :
- Perform chiral HPLC using columns like Chiralpak IA/IB with hexane/isopropanol (90:10) to separate enantiomers. Compare retention times with commercially available (R)- and (S)-standards.
- Systematic Analysis : Review synthetic protocols for asymmetric induction steps (e.g., chiral catalysts in ). Discrepancies may arise from incomplete purification or racemization during workup .
Q. How can this compound serve as a chiral building block in peptidomimetic drug synthesis?
- Methodological Answer :
- Step 1 : Protect the amino group with Boc or Fmoc. React with activated carboxylic acids (e.g., HATU/DIPEA in DMF) to form amide bonds.
- Step 2 : Deprotect under mild acidic conditions (e.g., TFA/DCM for Boc) to retain ester functionality.
- Application : Used in β-amino ester scaffolds for protease inhibitors, leveraging its rigid ethyl branch for conformational control .
Q. What computational methods predict the reactivity of this compound in nucleophilic acyl substitution?
- Methodological Answer :
- Use DFT calculations (e.g., B3LYP/6-31G*) to model transition states and activation energies for reactions with amines or alcohols.
- Key Insight : Steric hindrance from the ethyl group slows nucleophilic attack at the ester carbonyl. Simulations align with experimental yields <80% unless bulky nucleophiles (e.g., tert-butylamine) are avoided .
Data Contradiction Analysis
Q. Why do different studies report varying optimal temperatures for this compound synthesis?
- Analysis Framework :
- Step 1 : Compare reaction setups (e.g., solvent polarity, catalyst loading). Higher temperatures (60–70°C) in THF improve kinetics but may degrade heat-sensitive intermediates.
- Step 2 : Replicate protocols with controlled calorimetry to map exothermic peaks.
- Conclusion : Contradictions arise from differences in heating methods (oil bath vs. microwave) and impurity profiles affecting thermal stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
